

# An In-depth Technical Guide to the Physicochemical Properties of Pyridazinone Compounds

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## Compound of Interest

**Compound Name:** 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

**Cat. No.:** B138113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its unique electronic properties, including weak basicity and a high dipole moment, which influence its interactions with biological targets.<sup>[1][2]</sup> Pyridazinone derivatives have been investigated for a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.<sup>[3][4][5]</sup> A thorough understanding of their physicochemical properties is paramount for optimizing drug-like characteristics, predicting pharmacokinetic behavior, and designing effective therapeutic agents.

## Core Physicochemical Data of Pyridazinone Derivatives

The following tables summarize key quantitative data for various pyridazinone compounds, providing a basis for comparison and analysis in drug development programs.

### Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)

The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction solubility ( $x_e$ ) of the representative compound 6-phenylpyridin-3(2H)-one (PPD) has been determined in various pharmaceutical solvents at different temperatures. Data indicates that solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]

Solvent	T = 298.2 K	T = 303.2 K	T = 308.2 K	T = 313.2 K	T = 318.2 K
Water	$5.82 \times 10^{-6}$	$6.91 \times 10^{-6}$	$8.37 \times 10^{-6}$	$1.00 \times 10^{-5}$	$1.26 \times 10^{-5}$
Methanol	$2.81 \times 10^{-3}$	$3.39 \times 10^{-3}$	$4.14 \times 10^{-3}$	$4.76 \times 10^{-3}$	$5.18 \times 10^{-3}$
Ethanol	$4.41 \times 10^{-3}$	$5.30 \times 10^{-3}$	$6.35 \times 10^{-3}$	$7.37 \times 10^{-3}$	$8.22 \times 10^{-3}$
1-Butanol	$1.15 \times 10^{-2}$	$1.39 \times 10^{-2}$	$1.62 \times 10^{-2}$	$1.87 \times 10^{-2}$	$2.11 \times 10^{-2}$
Ethyl Acetate (EA)	$4.39 \times 10^{-2}$	$5.37 \times 10^{-2}$	$6.33 \times 10^{-2}$	$7.29 \times 10^{-2}$	$8.81 \times 10^{-2}$
DMSO	$4.00 \times 10^{-1}$	$4.17 \times 10^{-1}$	$4.34 \times 10^{-1}$	$4.51 \times 10^{-1}$	$4.67 \times 10^{-1}$
PEG-400	$3.21 \times 10^{-1}$	$3.42 \times 10^{-1}$	$3.65 \times 10^{-1}$	$3.89 \times 10^{-1}$	$4.12 \times 10^{-1}$

Data sourced from references[3][6][8]. Temperatures are in Kelvin (K).

## Table 2: Melting Points of Various Pyridazinone Derivatives

The melting point is an essential indicator of a compound's purity and crystalline structure.

Compound	Molecular Formula	Melting Point (°C)
3(2H)-Pyridazinone	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O	98-104
6-Methyl-2H-pyridazin-3-one	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	143-145
4,5-Dichloro-3(2H)-pyridazinone	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O	198-200
6-Phenylpyridazin-3(2H)-one (PPD)	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	203.28 - 204.08
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one	C <sub>17</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O	165
2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid	C <sub>19</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	140
Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate	C <sub>21</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	80

Data sourced from references [3][9][10][11][12].

### Table 3: Selected Physicochemical Descriptors

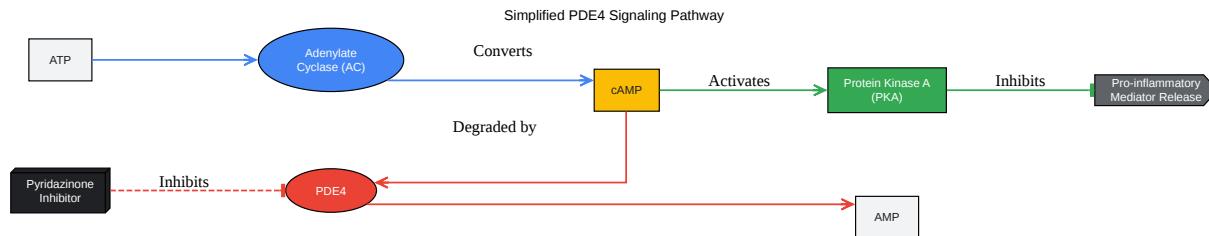
Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule of Five" provides a general guideline for assessing the druglikeness of a compound based on these and other properties. [13][14]

Compound	Molecular Formula	MW ( g/mol )	XLogP3	pKa (Predicted)
3(2H)-Pyridazinone	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O	96.09	-0.7	11.47 ± 0.20
6-Methyl-2H-pyridazin-3-one	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	110.11	-	-
Pyridazinone, 2- 20	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S	262.33	2.9	-
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one	C <sub>14</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>	255.27	0.43	-

Data sourced from references[\[10\]](#)[\[12\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#). XLogP3 is a computed value for the octanol-water partition coefficient.

## Biological Context: Pyridazinones as PDE4 Inhibitors

To understand the relevance of these physicochemical properties, it is useful to consider the biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[\[4\]](#) Inhibition of PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram below illustrates this signaling pathway.



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Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.

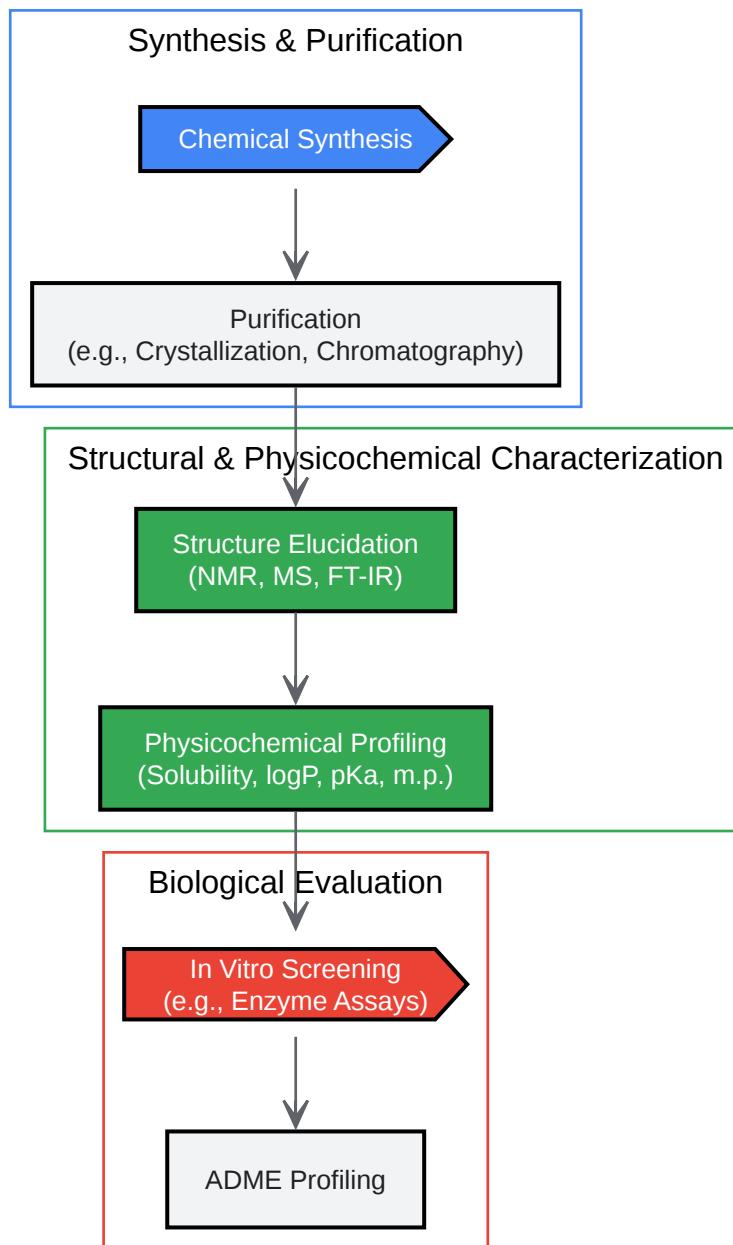
## Experimental Protocols

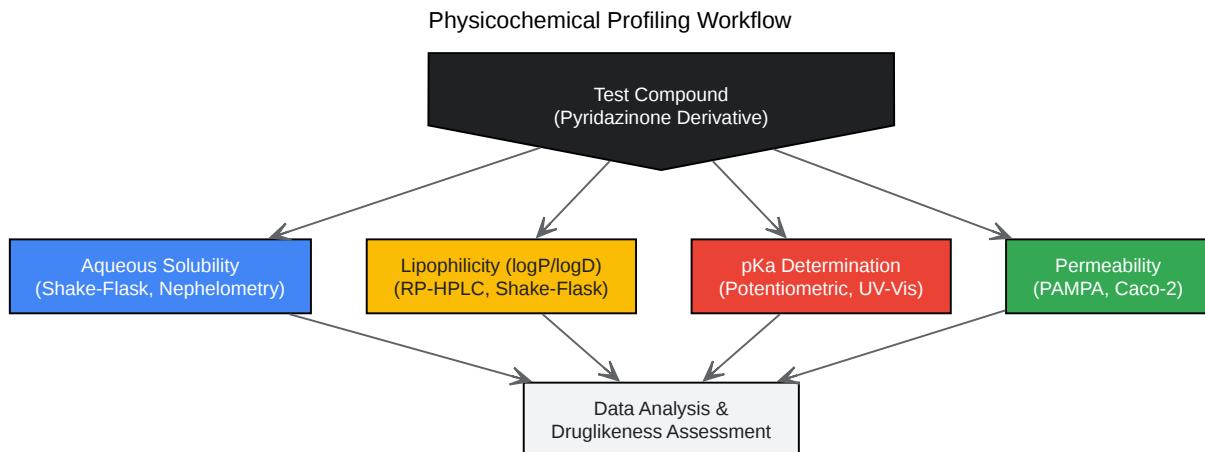
Accurate determination of physicochemical properties relies on robust and reproducible experimental methods. The workflows and protocols detailed below are central to the characterization of novel pyridazinone derivatives in a drug discovery setting.

## General Synthesis and Characterization Workflow

The development of new pyridazinone-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.

## General Workflow for Pyridazinone Derivative Development





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